Technical Synthesis Guide: 3-chloro-N-(dicyclopropylmethyl)aniline
Technical Synthesis Guide: 3-chloro-N-(dicyclopropylmethyl)aniline
Executive Summary
This technical guide details the synthesis of 3-chloro-N-(dicyclopropylmethyl)aniline (CAS: 1933700-51-6), a critical intermediate scaffold often utilized in the development of CRF1 receptor antagonists , P2X3 antagonists , and IL-17 modulators .
The synthesis of this molecule presents a specific challenge: the steric bulk of the dicyclopropylmethyl group combined with the reduced nucleophilicity of the 3-chloroaniline. Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) often result in stalled conversion or low yields due to the difficulty in forming the intermediate imine.
This guide recommends a Titanium(IV)-mediated reductive amination as the primary route. This method leverages Ti(OiPr)₄ as a Lewis acid and water scavenger to drive imine formation to completion prior to reduction, ensuring high yields and reproducibility.
Retrosynthetic Analysis
The most atom-economical disconnection is at the C-N bond, revealing two commercially available synthons: 3-chloroaniline and dicyclopropyl ketone .
Figure 1: Retrosynthetic disconnection showing the primary building blocks.
Primary Protocol: Titanium(IV)-Mediated Reductive Amination
Rationale
Direct condensation of dicyclopropyl ketone with anilines is sluggish. Titanium(IV) isopropoxide serves a dual function:
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Lewis Acid Activation: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the weak aniline base.
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Water Scavenging: Irreversibly traps the water byproduct, shifting the equilibrium toward the imine (Schiff base).
Reaction Scheme[1]
Figure 2: Mechanistic pathway of the Titanium-mediated reductive amination.
Detailed Experimental Procedure
Scale: 10 mmol (based on limiting reagent 3-chloroaniline).
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 3-Chloroaniline | 127.57 | 1.0 | 1.28 g (1.05 mL) |
| Dicyclopropyl ketone | 110.15 | 1.2 | 1.32 g (1.40 mL) |
| Titanium(IV) isopropoxide | 284.22 | 1.5 | 4.26 g (4.40 mL) |
| Sodium Borohydride | 37.83 | 1.5 | 0.57 g |
| Methanol (Dry) | - | Solvent | 20 mL |
Step 1: Imine Formation
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Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
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Add 3-chloroaniline (1.0 equiv) and dicyclopropyl ketone (1.2 equiv).
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Add Titanium(IV) isopropoxide (1.5 equiv) neat.
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Note: If stirring is difficult due to viscosity, add 2-3 mL of dry Toluene.
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Stir the mixture at ambient temperature (20-25°C) for 12–18 hours.
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Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot should disappear, replaced by a less polar imine spot. If conversion is slow, heat to 60°C for 4 hours.
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Step 2: Reduction
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Dilute the reaction mixture with dry Methanol (10 mL).
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Cool the flask to 0°C in an ice bath.
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Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes.
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Caution: Exothermic reaction with gas evolution (H₂). Ensure good venting.
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Allow the mixture to warm to room temperature and stir for 2 hours.
Step 3: Workup and Purification
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Quench: Add 5 mL of water followed by 10 mL of 1N NaOH (or saturated NaHCO₃) to quench the borate/titanium complex.
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Observation: A heavy white precipitate (TiO₂) will form.
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Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc (3 x 20 mL).
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Extraction: Transfer filtrate to a separatory funnel. Wash the organic layer with brine (20 mL). Dry over anhydrous Na₂SO₄.[1]
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Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.
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Purification: Purify via Flash Column Chromatography on silica gel.
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Eluent: Gradient of 0% to 10% EtOAc in Hexanes.
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Target: The product typically elutes early due to the lipophilic dicyclopropylmethyl group.
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Analytical Characterization
Confirm the identity of the synthesized product using the following expected data points:
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Physical State: Colorless to pale yellow oil (may solidify upon standing/chilling).
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¹H NMR (400 MHz, CDCl₃):
- 7.10 (t, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 6.50 (d, 1H, Ar-H).
- 4.10 (br s, 1H, NH).
- 2.50 (t, 1H, N-CH-(cPr)₂).
- 0.90–1.10 (m, 2H, Cyclopropyl CH).
- 0.30–0.60 (m, 8H, Cyclopropyl CH₂).
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Key Feature: The multiplet for the methine proton (
to Nitrogen) and the distinct high-field cyclopropyl protons (0.2–0.6 ppm).
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MS (ESI): Calculated for C₁₃H₁₆ClN [M+H]⁺: 222.10. Found: 222.1.
Alternative Route: Standard Reductive Amination
Use this route only if Ti(OiPr)₄ is unavailable or if trace metal contamination is a critical downstream concern.
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Reagents: NaBH(OAc)₃ (2.0 equiv), Acetic Acid (1.0 equiv), DCE (Solvent).
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Procedure: Mix amine and ketone in DCE. Add Acetic Acid. Stir 30 min. Add NaBH(OAc)₃. Stir 24-48h.
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Drawback: Conversion is often incomplete (approx. 60-70%) due to the steric hindrance of the dicyclopropyl ketone preventing efficient iminium formation without the Lewis acid assistance.
Safety & Handling
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3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential methemoglobinemia inducer. Handle in a fume hood with nitrile gloves.
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Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂. Irritating to eyes.
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Sodium Borohydride: Flammable solid. Releases flammable hydrogen gas upon contact with water or acids.
References
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Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
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Titanium-Mediated Protocol: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.
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Dicyclopropyl Ketone (Reagent): PubChem Compound Summary for CID 14264. [Link]
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Target Analog (Structural Reference): 3-chloro-N-(1-cyclopropylpropyl)aniline, PubChem CID 64918372. [Link]
